molecular formula C12H16ClN3O3S B1653322 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1803600-99-8

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B1653322
CAS RN: 1803600-99-8
M. Wt: 317.79
InChI Key: BXZNYONYYDBQBD-UHFFFAOYSA-N
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Description

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride, commonly known as PSI, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the serine/threonine phosphatase enzyme, protein phosphatase 2A (PP2A). PP2A is a critical regulator of various cellular processes, including cell growth, division, and survival. PSI has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Piperazine derivatives are pivotal in drug discovery due to their presence in many FDA-approved drugs. The compound , with its piperazine moiety, is likely to be explored for its potential in creating new pharmacological agents. Its structural motif is common in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The sulfonyl and indolone groups could further enhance its interaction with biological targets, potentially leading to new therapeutic agents.

C–H Functionalization in Organic Synthesis

The piperazine ring of the compound can undergo C–H functionalization, a method that allows for the introduction of functional groups directly onto the carbon atoms of the ring. This process is significant in the synthesis of complex molecules and could be utilized to create diverse piperazine derivatives with enhanced pharmacological profiles .

Development of Antidepressants

Given the structural similarity to other piperazine-based antidepressants, this compound could be a precursor or an active moiety in the development of new antidepressants. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a candidate for neurological studies and drug development .

Anticancer Research

The indolone moiety is often associated with anticancer activity. When combined with the piperazine ring, it may result in compounds that can inhibit cancer cell growth or proliferation. Research in this area could lead to the development of novel anticancer drugs, especially targeting specific types of tumors .

Catalysis and Metal Organic Frameworks (MOFs)

Piperazine-based compounds can act as ligands in catalysis, potentially improving the efficiency of chemical reactions. Additionally, they can be incorporated into MOFs, which are used for gas storage, separation, and catalysis due to their porous structure .

Antimicrobial and Antioxidant Properties

The structural features of this compound suggest potential antimicrobial and antioxidant applications. Its ability to interact with microbial enzymes or oxidative species could be harnessed to develop new treatments for infections or oxidative stress-related conditions .

properties

IUPAC Name

5-piperazin-1-ylsulfonyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S.ClH/c16-12-8-9-7-10(1-2-11(9)14-12)19(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZNYONYYDBQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

CAS RN

1803600-99-8
Record name 2H-Indol-2-one, 1,3-dihydro-5-(1-piperazinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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